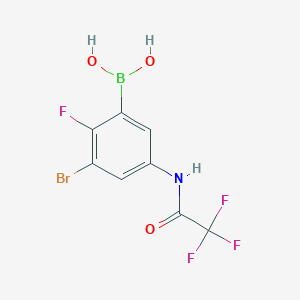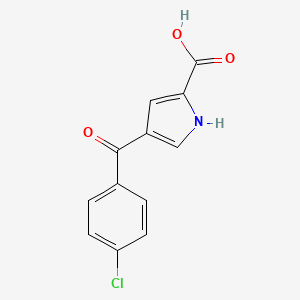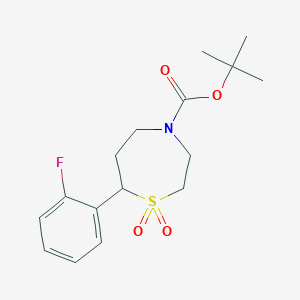
Tert-butyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. The presence of a fluorophenyl group indicates that it has a phenyl (benzene) ring with a fluorine atom attached. The tert-butyl and carboxylate groups are common in organic chemistry and can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazepane ring, being a seven-membered ring, could introduce some strain into the molecule, which could influence its reactivity. The electronegative fluorine atom on the phenyl ring could also have a significant impact on the compound’s properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. The presence of a carboxylate group could make it a participant in various acid-base reactions. The fluorophenyl group might undergo reactions typical of aromatic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make it polar and potentially soluble in water. The fluorophenyl group could contribute to its lipophilicity .
Wissenschaftliche Forschungsanwendungen
Fluorination Agents and Reactivity
Tert-butyl compounds have been highlighted for their roles in facilitating fluorination reactions, which are crucial in drug discovery and materials science. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related compound, is recognized for its high thermal stability and resistance to hydrolysis, offering superior utility as a deoxofluorinating agent compared to traditional reagents. Its application spans from fluorinations of alcohols, aldehydes, and ketones to the transformation of carboxylic groups into CF3 groups, showcasing the compound's versatility and efficiency in introducing fluorine into molecules (Umemoto et al., 2010).
Lithiation and Synthetic Applications
Research on tert-butyl and related cyclopropanecarboxylates explores their lithiation reactions, which are foundational in organic synthesis. These reactions enable the formation of α-substituted esters and demonstrate the compounds' roles in synthesizing complex molecules, highlighting the strategic importance of tert-butyl derivatives in medicinal chemistry and materials science (Häner et al., 1986).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, capable of undergoing nucleophilic substitutions and radical reactions. These properties allow for the modification of benzene rings and the generation of azocarboxamides, indicating the compound's utility in creating diverse chemical structures (Jasch et al., 2012).
Material Science Applications
In the realm of materials science, tert-butyl compounds contribute to the synthesis of polyamides with unique properties. For instance, polyamides derived from tert-butylcatechol demonstrate high thermal stability, solubility in polar solvents, and the capacity to form transparent, flexible films. These characteristics underline the potential of tert-butyl derivatives in developing advanced polymers with specific functionalities (Hsiao et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
The mechanism of action of these compounds often involves interaction with specific cellular targets, leading to changes in cell function . The exact targets and mode of action can vary widely depending on the specific compound and its chemical structure .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability . These properties are influenced by the compound’s chemical structure and can affect its efficacy and safety profile .
The action of these compounds can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of the compound .
Eigenschaften
IUPAC Name |
tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-9-8-14(23(20,21)11-10-18)12-6-4-5-7-13(12)17/h4-7,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDZDWSPHOJDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

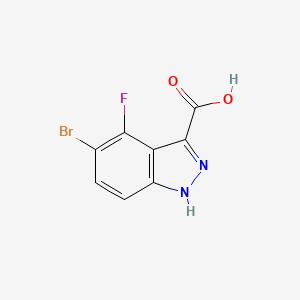
![1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2597922.png)
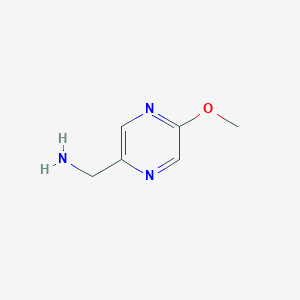
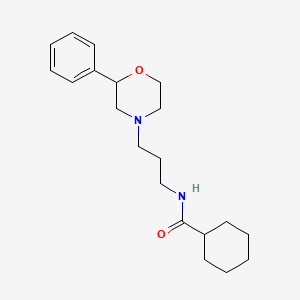
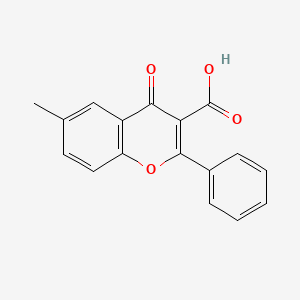
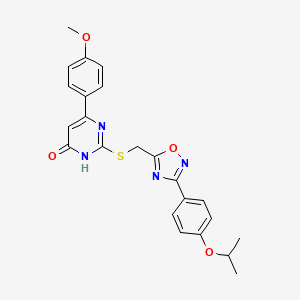
![2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2597931.png)
![2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2597932.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoate](/img/structure/B2597933.png)
![4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2597936.png)
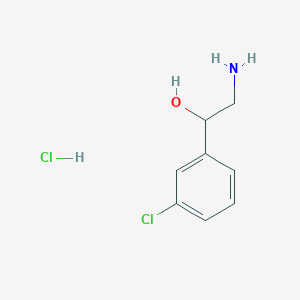
![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)
